2-hydroxybenzoyl-CoA
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Overview
Description
2-hydroxybenzoyl-CoA is a hydroxybenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxybenzoic acid. It derives from a benzoyl-CoA and a salicylic acid. It is a conjugate acid of a this compound(4-).
Scientific Research Applications
Anaerobic Metabolism in Bacteria
The anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) in denitrifying bacteria involves the degradation of 2-hydroxybenzoate via benzoate or benzoyl-CoA. Enzyme activities detected include 2-hydroxybenzoate-CoA ligase and 2-hydroxybenzoyl-CoA reductase, suggesting a pathway for the degradation of salicylic acid in these bacteria (Bonting & Fuchs, 1996).
Reductive Dehydroxylation in Pseudomonas Species
In Pseudomonas species, 4-hydroxybenzoyl-CoA reductase plays a role in anaerobic degradation of phenolic compounds by reductively dehydroxylating 4-hydroxybenzoyl-CoA to benzoyl-CoA. This enzyme is significant in the metabolism of phenol, 4-hydroxybenzoate, and other aromatic compounds (Brackmann & Fuchs, 1993).
Metabolism in Thauera Aromatica
Thauera aromatica demonstrates unique enzyme activities during the metabolism of 3-hydroxybenzoate. This includes 3-hydroxybenzoate–CoA ligase and benzoyl-CoA reductase, highlighting the specialized enzyme system of this bacterium for the metabolism of 3-hydroxybenzoate (Laempe et al., 2001).
Ultraviolet Characterization of Hydroxybenzoyl-CoA Esters
The ultraviolet spectra of hydroxybenzoyl-CoA esters, including p-hydroxybenzoyl-CoA, were investigated to understand their esterolytic reactions. This research contributes to the broader understanding of the chemical behavior of these compounds (Webster et al., 1974).
Electrocatalytic Properties of Hydroxybenzoyl-CoA Reductase
The kinetic and electrochemical properties of Hydroxybenzoyl-CoA reductase (HBCR) were studied, revealing insights into the enzyme mechanisms involved in the metabolism of aromatic compounds (El Kasmi et al., 1995).
Novel Enzyme in Sorbus Aucuparia
In Sorbus aucuparia, a novel enzyme named biphenyl synthase was identified, showing activity with this compound. This enzyme demonstrates the diversity of biochemical pathways in plants (Liu et al., 2004).
Properties
Molecular Formula |
C28H40N7O18P3S |
---|---|
Molecular Weight |
887.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybenzenecarbothioate |
InChI |
InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
InChI Key |
YTKKDFTVSNSVEE-TYHXJLICSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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